REACTION_CXSMILES
|
N1C=CC=CC=1.[F:7][C:8]([F:21])([F:20])[S:9]([O:12]S(C(F)(F)F)(=O)=O)(=[O:11])=[O:10].[Br:22][CH2:23][CH2:24]O>C(Cl)Cl>[F:7][C:8]([F:21])([F:20])[S:9]([O:12][CH2:24][CH2:23][Br:22])(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
7.1 mL
|
Type
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reactant
|
Smiles
|
BrCCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 minutes during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed immediately
|
Type
|
CUSTOM
|
Details
|
after a few minutes a new white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
gradually warmed to r.t
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a phase separator
|
Type
|
WASH
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Details
|
the residue was washed with 1:1 DCM/hexane (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OCCBr)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |